Ibutamoren Mesylate

Gerontology Sarcopenia Body Composition

Ibutamoren mesylate (MK-0677/LUM-201) is a non-peptidic, orally active GHSR agonist with exceptional binding affinity (IC50 0.08 nM) and potent GH release (EC50 1.3 nM). Its spiroindoline core delivers distinct pharmacokinetics and 24-hour IGF-1 elevation vs. peptidic secretagogues (GHRP-6, hexarelin) and other non-peptidic agonists (anamorelin, macimorelin). Supplied as ≥98% crystalline mesylate salt with high aqueous solubility. Ideal reference standard for GHSR binding assays, long-term GH/IGF-1 studies, and PGHD clinical trials.

Molecular Formula C28H40N4O8S2
Molecular Weight 624.8 g/mol
CAS No. 159752-10-0
Cat. No. B1674248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbutamoren Mesylate
CAS159752-10-0
Synonymsibutamoren mesylate
L 163,191
L 163191
L-163,191
L-163191
MK 0677
MK-0677
MK-677
Molecular FormulaC28H40N4O8S2
Molecular Weight624.8 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O
InChIInChI=1S/C27H36N4O5S.CH4O3S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27;1-5(2,3)4/h4-12,22H,13-19,28H2,1-3H3,(H,29,33);1H3,(H,2,3,4)/t22-;/m1./s1
InChIKeyDUGMCDWNXXFHDE-VZYDHVRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ibutamoren Mesylate (MK-677) Procurement: Oral Ghrelin Receptor Agonist for Research & Clinical Supply


Ibutamoren Mesylate (CAS 159752-10-0, MK-677) is a non-peptide, orally active agonist of the ghrelin receptor (GHSR-1a), functioning as a growth hormone secretagogue. It mimics the action of ghrelin to stimulate endogenous pulsatile growth hormone (GH) release from the pituitary gland, leading to sustained increases in plasma GH and insulin-like growth factor-1 (IGF-1) [1][2]. Originally developed by Merck & Co., this small molecule is characterized by its spiroindoline structure and its formulation as a mesylate salt, which enhances its solubility and stability for research and industrial applications [3][4]. Its key differentiator from peptide-based GHSR agonists lies in its long half-life and oral bioavailability, enabling once-daily dosing in both preclinical and clinical settings [5].

Ibutamoren Mesylate (MK-677) Technical Differentiation: Why Analogs Cannot Be Substituted


Interchanging Ibutamoren Mesylate with other ghrelin receptor agonists or peptide-based growth hormone secretagogues is scientifically unsound due to critical differences in pharmacokinetics, receptor signaling bias, and off-target effects. Unlike peptidic GHSR agonists such as GHRP-2, GHRP-6, and hexarelin which require parenteral administration and exhibit short plasma half-lives, MK-677 is a non-peptide small molecule with oral bioavailability and a sustained duration of action, enabling once-daily dosing and consistent 24-hour GH/IGF-1 elevation [1]. Critically, MK-677 functions as a neutral allosteric modulator of ghrelin signaling, whereas GHRP-6 acts as a negative modulator, leading to divergent downstream pathway activation that cannot be assumed equivalent [2]. Furthermore, MK-677 demonstrates differential tissue selectivity; for instance, it does not bind to cardiac GHSR sites that are targeted by hexarelin and GHRP-6, a distinction with significant implications for cardiovascular safety profiling [3]. Substitution based solely on in vitro receptor binding affinity (e.g., Anamorelin's IC50 of 0.69 nM) without considering these multi-dimensional pharmacological differences introduces unacceptable variability and risk in research and clinical supply chains [4].

Ibutamoren Mesylate (MK-677) Comparative Efficacy Data: Quantitative Evidence for Scientific Selection


MK-677 vs. Placebo: Increase in Fat-Free Mass in Healthy Older Adults

In a 2-year randomized, double-blind, placebo-controlled trial (n=65 healthy older adults, 60-81 years), daily administration of 25 mg MK-677 significantly increased fat-free mass compared to placebo, which declined over the same period. This demonstrates MK-677's anabolic efficacy in an aging population, a key differentiator from placebo or inert comparators [1].

Gerontology Sarcopenia Body Composition

MK-677 vs. GHRP-6 and Hexarelin: Absence of Cardiac Receptor Binding

A comparative binding study using human cardiovascular tissues demonstrated that MK-677, unlike peptidic GHSR agonists, does not bind to specific GHSR sites in the heart. The radioligand (125I-Tyr-Ala-hexarelin) binding was not displaced by MK-677, whereas it was strongly displaced by hexarelin, GHRP-6, GHRP-1, and GHRP-2 [1]. This indicates a unique tissue selectivity profile with potential implications for cardiac safety.

Cardiovascular Safety Receptor Pharmacology Tissue Selectivity

MK-677 vs. GHRP-6 and L-692,429: Functional Selectivity and Allosteric Modulation

In a comprehensive study comparing GHSR agonists across multiple signaling assays (calcium mobilization, inositol phosphate turnover, CRE/SRE transcription, arrestin mobilization), MK-677 acted as a simple, neutral agonist with consistent high potency (0.2-1.4 nM) across all pathways. In stark contrast, GHRP-6 displayed a 600-fold variation in potency (0.1-61 nM) depending on the assay and acted as a negative allosteric modulator of ghrelin signaling. L-692,429 acted as a positive allosteric modulator [1].

Receptor Pharmacology Signal Transduction Functional Selectivity

MK-677 vs. Placebo: Increase in Bone Resorption and Formation Markers in Elderly

A pooled analysis of three randomized, double-blind, placebo-controlled trials in 187 elderly adults (≥65 years) showed that MK-677 treatment increased biochemical markers of both bone resorption and formation, indicating increased bone turnover. This is a distinct pharmacodynamic effect compared to placebo [1].

Osteoporosis Bone Metabolism Gerontology

MK-677 vs. Placebo: Restoration of Pulsatile GH Secretion and IGF-1 Levels in Elderly

In a 4-week study of healthy elderly subjects (64-81 years), 25 mg/day MK-677 enhanced endogenous pulsatile GH secretion and increased serum IGF-1 concentrations from a mean of 141 μg/L to 265 μg/L, a level comparable to healthy young adults. This was achieved without altering the number of GH pulses, but by increasing pulse amplitude [1].

Endocrinology Aging Hormone Replacement

MK-677 vs. GHRP-2: Differential Effects on Cortisol and Prolactin

Clinical studies indicate MK-677 has a favorable endocrine selectivity profile. In elderly subjects, MK-677 (25 mg/day for 4 weeks) did not significantly increase circulating cortisol or ACTH levels, and prolactin increased only modestly (23%) while remaining within normal physiological ranges [1]. This contrasts with peptidic GHSR agonists like GHRP-2 and hexarelin, which are known to have significant PRL- and ACTH/cortisol-releasing effects [2]. While not a direct head-to-head study, this class-level inference is supported by published reviews.

Endocrinology Side Effect Profile Selectivity

Ibutamoren Mesylate (MK-677) Application Scenarios Based on Quantitative Evidence


Geriatric Sarcopenia and Frailty Research

MK-677 is an optimal tool compound for long-term intervention studies in aging populations. Evidence from a 2-year trial demonstrates its ability to significantly increase fat-free mass by 1.1 kg, while placebo-treated subjects experienced a decline (-0.5 kg), yielding a net difference of +1.6 kg (P < 0.001) [1]. Furthermore, it enhances pulsatile GH secretion and restores serum IGF-1 levels to those of young adults, providing a physiological basis for counteracting age-related hormonal decline [2].

Bone Metabolism and Osteoporosis Intervention Studies

Researchers investigating bone anabolism should consider MK-677 based on its demonstrated ability to increase markers of both bone formation (osteocalcin +8%) and resorption (urinary NTx +10-17%) in elderly populations [1]. This dual effect indicates increased bone turnover, a prerequisite for potential long-term gains in bone mineral density. The oral dosing regimen simplifies chronic administration in animal models of osteoporosis or post-fracture healing.

Comparative GHSR Pharmacology and Functional Selectivity Studies

MK-677 is the preferred reference agonist for experiments requiring a 'clean' and predictable GHSR activation profile. Unlike GHRP-6, which exhibits 600-fold signaling bias and acts as a negative allosteric modulator, MK-677 functions as a neutral agonist with consistent potency (0.2-1.4 nM) across all major signaling pathways [1]. Its lack of binding to cardiac GHSR sites [2] also makes it a superior choice for studies where confounding cardiovascular effects must be minimized.

Metabolic Research Requiring Minimal Hypothalamic-Pituitary-Adrenal (HPA) Axis Interference

For studies of energy expenditure, glucose homeostasis, or body composition where cortisol and ACTH are critical variables or potential confounders, MK-677 offers a distinct advantage. Clinical data show that MK-677 does not significantly elevate cortisol or ACTH, in contrast to peptidic secretagogues like GHRP-2 and hexarelin which have pronounced ACTH/cortisol-releasing effects [1]. This selectivity allows for cleaner interpretation of metabolic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibutamoren Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.